molecular formula C19H22O3 B13810179 Bis(4-propan-2-ylphenyl) carbonate CAS No. 2167-55-7

Bis(4-propan-2-ylphenyl) carbonate

Cat. No.: B13810179
CAS No.: 2167-55-7
M. Wt: 298.4 g/mol
InChI Key: FAMYXRBOUQOMGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-propan-2-ylphenyl) carbonate can be synthesized through the reaction of 4-propan-2-ylphenol with phosgene or diphenyl carbonate. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of diphenyl carbonate as a safer alternative to phosgene. The reaction is conducted in a solvent-free environment or in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carbonate ester, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(4-propan-2-ylphenyl) carbonate undergoes various chemical reactions, including:

    Transesterification: Reaction with alcohols to form different carbonate esters.

    Hydrolysis: Reaction with water to produce 4-propan-2-ylphenol and carbon dioxide.

    Polymerization: Reaction with diols or diamines to form polycarbonates or polyurethanes.

Common Reagents and Conditions

    Transesterification: Catalyzed by acids or bases, typically conducted at elevated temperatures.

    Hydrolysis: Occurs in the presence of water and an acid or base catalyst.

    Polymerization: Involves the use of catalysts such as tin or titanium compounds, conducted at high temperatures.

Major Products Formed

    Transesterification: Produces various carbonate esters.

    Hydrolysis: Yields 4-propan-2-ylphenol and carbon dioxide.

    Polymerization: Results in the formation of polycarbonates or polyurethanes.

Mechanism of Action

The mechanism of action of bis(4-propan-2-ylphenyl) carbonate involves its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that undergoes condensation with diols or diamines to form long-chain polymers. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of polycarbonate or polyurethane linkages. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the monomer units.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-propan-2-ylphenyl) carbonate is unique due to the presence of isopropyl groups, which influence its reactivity and the properties of the resulting polymers. These groups can enhance the thermal stability and mechanical strength of the materials synthesized from this compound, making it valuable in high-performance applications.

Properties

CAS No.

2167-55-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

bis(4-propan-2-ylphenyl) carbonate

InChI

InChI=1S/C19H22O3/c1-13(2)15-5-9-17(10-6-15)21-19(20)22-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3

InChI Key

FAMYXRBOUQOMGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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